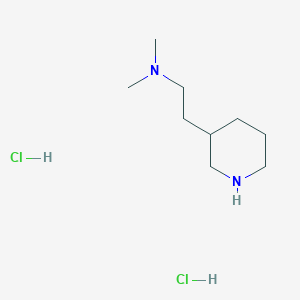

n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride

Description

BenchChem offers high-quality n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-2-piperidin-3-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-11(2)7-5-9-4-3-6-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXULICJZKAKIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride" basic properties

Properties, Synthetic Utility, and Pharmacological Applications[1]

Abstract

This technical guide provides a comprehensive analysis of N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride (CAS: 1219960-73-2), a critical piperidine-based scaffold used in medicinal chemistry. Characterized by a 3-substituted piperidine ring linked to a dimethylaminoethyl chain, this compound serves as a privileged pharmacophore in the development of ligands for G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 and Sigma-1 (

Chemical Identity & Physicochemical Properties[1][2][3][4]

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is a diamine salt consisting of a secondary amine (piperidine ring) and a tertiary amine (dimethylamine side chain). Its dihydrochloride salt form ensures high water solubility and stability, making it an ideal building block for aqueous-phase reactions and biological assays.

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | N,N-Dimethyl-2-(piperidin-3-yl)ethan-1-amine dihydrochloride |

| Common Synonyms | 3-(2-Dimethylaminoethyl)piperidine 2HCl; 3-DMAEP 2HCl |

| CAS Number | 1219960-73-2 |

| Molecular Formula | |

| Molecular Weight | 229.19 g/mol |

| Exact Mass | 228.1160 (monoisotopic cation) |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM |

| Hygroscopicity | High (Requires desiccation) |

| pKa Values (Calc.) | pKa1 |

Synthetic Methodology & Manufacturing

The synthesis of N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine typically relies on the reduction of heteroaromatic precursors. The high fidelity of the piperidine ring reduction allows for stereochemical control if chiral catalysts are employed, although the racemic mixture is standard for initial screening.

2.1 Primary Synthetic Route: Pyridine Hydrogenation

The most robust industrial route involves the catalytic hydrogenation of the corresponding pyridine precursor. This method avoids the formation of over-alkylated byproducts common in direct alkylation strategies.

Step-by-Step Protocol:

-

Precursor Preparation: Synthesis of N,N-dimethyl-2-(3-pyridinyl)ethanamine via condensation of 3-vinylpyridine with dimethylamine or activation of 3-pyridineethanol followed by amination.

-

Hydrogenation: The pyridine derivative is dissolved in acetic acid or methanol.

-

Catalysis: Platinum oxide (

, Adams' catalyst) or Rhodium on Alumina ( -

Reaction: The mixture is subjected to

gas (3–5 atm) at room temperature for 12–24 hours. -

Salt Formation: The crude base is filtered to remove the catalyst, concentrated, and treated with anhydrous HCl in diethyl ether/dioxane to precipitate the dihydrochloride salt.

2.2 Visualization of Synthetic Pathway

Figure 1: Validated synthetic route via catalytic hydrogenation of the pyridine precursor.

Pharmacological Applications & Scaffold Analysis[1]

This compound acts as a versatile pharmacophore , specifically providing a basic amine tail at a defined distance from a lipophilic core (when derivatized).

3.1 Receptor Ligand Design (GPCRs)

The 3-substituted piperidine motif is a "privileged structure" in medicinal chemistry.

-

Histamine H3 Antagonists: The ethyl-linked basic nitrogen mimics the histamine ethylamine side chain. Derivatization of the piperidine nitrogen (e.g., with aryl groups) often yields high-affinity H3 antagonists used in cognitive disorder research.

-

Sigma-1 (

) Receptor Ligands: The combination of a basic amine (protonated at physiological pH) and a hydrophobic domain is critical for

3.2 Mechanism of Action (Molecular Interaction)

When used as a fragment in drug design, the diprotonated nature of the salt is significant.

-

Piperidine Nitrogen (

): Acts as the attachment point for lipophilic domains (Linker). -

Dimethylamine Nitrogen (

): Remains protonated, forming an ionic bond with anionic residues in the target protein.

Figure 2: Pharmacophore mapping showing the critical ionic interaction facilitated by the dimethylamine tail.

Handling, Stability, and Safety

4.1 Storage Protocols

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to ambient air will result in deliquescence (turning into a liquid/paste).

-

Conditions: Store at 2–8°C (short term) or -20°C (long term) in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).

-

Desiccation: Always equilibrate the container to room temperature before opening to prevent condensation.

4.2 Safety Profile

-

GHS Classification:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

STOT-SE (Category 3): May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and use within a chemical fume hood are mandatory.

Experimental Protocol: N-Alkylation (General Procedure)

To use this compound as a building block (e.g., attaching a fluorophore or drug core to the piperidine nitrogen):

-

Free Basing (Optional but Recommended):

-

Dissolve the dihydrochloride salt in minimal water.

-

Adjust pH to >12 using 1N NaOH.

-

Extract 3x with Dichloromethane (DCM).

-

Dry over

and concentrate to obtain the free base oil. -

Note: If using the salt directly, add 3-4 equivalents of base (DIPEA or

) to the reaction.

-

-

Reaction Setup:

-

Solvent: Acetonitrile or DMF (anhydrous).

-

Reagents: 1.0 eq Piperidine scaffold, 1.1 eq Alkyl Halide (R-X), 3.0 eq

. -

Conditions: Heat to 60–80°C for 4–12 hours.

-

-

Workup:

-

Dilute with water, extract with Ethyl Acetate.

-

Wash organic layer with brine.

-

Purify via Flash Column Chromatography (Silica gel, MeOH/DCM gradient with 1%

).

-

References

-

PubChem. (n.d.).[1] Compound Summary: N,N-Dimethyl-2-(piperidin-3-yl)ethanamine. National Library of Medicine. Retrieved from [Link]

- Rödl, C. B., et al. (2011). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility in Sigma receptor research).

Sources

An In-Depth Technical Guide to n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride (CAS No. 1219960-73-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is a disubstituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs and biologically active natural products, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for interacting with a wide range of biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, potential applications, and safe handling of this specific compound, intended to support researchers in their exploration of its potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride.

| Property | Value | Source |

| CAS Number | 1219960-73-2 | [3][4][5] |

| Molecular Formula | C₉H₂₂Cl₂N₂ | [3] |

| Molecular Weight | 229.19 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI | 1S/C9H20N2.2ClH/c1-11(2)7-5-9-4-3-6-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H | [3] |

| SMILES | CN(C)CCC1CNCCC1.[H]Cl.[H]Cl | [3] |

Synthesis and Mechanism

The synthesis of n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is not extensively detailed in publicly available literature. However, a highly plausible and efficient route involves the catalytic hydrogenation of its aromatic precursor, 3-(2-(dimethylamino)ethyl)pyridine. This method is a well-established and widely used strategy for the synthesis of piperidine derivatives from their corresponding pyridines.[6][7]

The reaction proceeds via the reduction of the pyridine ring to a piperidine ring using a heterogeneous catalyst, typically a platinum group metal such as platinum(IV) oxide (PtO₂) or rhodium on a carbon support, under a hydrogen atmosphere.[4][6] The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the efficiency and selectivity of the hydrogenation.

Proposed Synthetic Workflow

Caption: Proposed synthesis of n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for the catalytic hydrogenation of substituted pyridines.[4][6] Researchers should optimize conditions for their specific setup.

Materials:

-

3-(2-(dimethylamino)ethyl)pyridine

-

Platinum(IV) oxide (PtO₂) or 5% Rhodium on Carbon (Rh/C)

-

Glacial Acetic Acid or Ethanol

-

Hydrogen gas (high purity)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Parr hydrogenator or a similar high-pressure reaction vessel

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 3-(2-(dimethylamino)ethyl)pyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

-

Catalyst Addition: Carefully add the catalyst (e.g., 1-5 mol% PtO₂ or Rh/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but this may require optimization).

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the theoretical amount of hydrogen has been consumed, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, GC-MS, or NMR).

-

Work-up: Carefully vent the hydrogen gas from the reaction vessel. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the crude free base, n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether). Slowly add a solution of hydrochloric acid in the same or a compatible solvent (2 equivalents) with stirring.

-

Isolation and Purification: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Potential Applications and Mechanism of Action

Based on structural analogy to other known piperidine-based compounds, potential areas of investigation for this molecule could include its activity as a modulator of:

-

Neurotransmitter Receptors: The presence of a basic nitrogen atom within the piperidine ring and the tertiary amine in the side chain makes it a candidate for interaction with various neurotransmitter receptors, such as serotonin (5-HT), dopamine, or adrenergic receptors.[1][8]

-

Ion Channels: Substituted piperidines have been shown to modulate the activity of various ion channels.

-

Enzyme Inhibition: The molecule could potentially act as an inhibitor for various enzymes, a common mechanism for piperidine-containing drugs.

It is important to emphasize that these are speculative applications based on the broader class of 3-substituted piperidine derivatives. Rigorous pharmacological screening would be necessary to elucidate the specific biological activity and mechanism of action of this compound.

Logical Relationship of Structural Features to Potential Activity

Caption: Relationship between the compound's structure and its potential biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride. The following information is based on general knowledge of similar amine hydrochlorides and should be supplemented with a specific Safety Data Sheet (SDS) from the supplier.

-

General Hazards: Amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract. Harmful if swallowed or inhaled.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

-

Conclusion

n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is a piperidine derivative with potential for further investigation in the field of medicinal chemistry. Its synthesis can be readily achieved through the catalytic hydrogenation of its pyridine precursor. While its specific biological activity remains to be fully elucidated, its structural similarity to other pharmacologically active piperidines suggests it may interact with various biological targets. This guide provides a foundational understanding of this compound to aid researchers in its safe handling and exploration of its scientific potential.

References

-

Reddymasu Sreenivasulu, Kalluri Venkata Sri Ranganath, and Rudraraju Ramesh Raju. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." International Journal of ChemTech Research, vol. 8, no. 4, 2015, pp. 1689-1693. [Link]

-

"Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE." YouTube, uploaded by Chemistry for all, 20 Aug. 2020, [Link].

-

"N,N-dimethyl-2-(3-piperidinyl)ethanamine dihydrochloride, 95% Purity, C9H22Cl2N2, 1 gram." CP Lab Safety, [Link].

-

"Pharmacological screening of synthetic piperidine derivatives." DUT Open Scholar, [Link].

- "Process for preparing 3-(2-(dimethylamino)ethyl)-n- methyl-1h-indole-5-methanesulfonamide and product thereof.

- "Process for preparing 3-(2-(dimethylamino)ethyl)-n- methyl-1h-indole-5-methanesulfonamide and product thereof.

-

Shveykh, D. F., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, vol. 24, no. 3, 2023, p. 2937. PubMed Central, [Link].

-

"The Art of Heterogeneous Catalytic Hydrogenation - Part 1." University of Illinois, [Link].

-

"United States Patent." Google APIs, [Link].

-

"Pharmacological Applications of Piperidine Derivatives." Encyclopedia.pub, 9 Feb. 2023, [Link].

-

"N,N-Dimethyl-1-piperidin-3-ylmethanamine." PubChem, [Link].

- "Synthesis of amines and intermediates for the synthesis thereof.

-

Rahman, S. M. Abdur, et al. "Isolation, Chemical Modification and In vivo Pharmacological Screening of Piperine and its Derivatives." ResearchGate, June 2024, [Link].

-

"Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine." Xi'an Jiaotong University, [Link].

-

"INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS." EPO Patent 2519100, [Link].

-

"Safety Data Sheet: N,N'-Dimethylethylenediamine." Chemos GmbH & Co.KG, [Link].

-

"Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives." Journal of Applied Pharmaceutical Science, [Link].

-

Piasentin, E., et al. "Synthesis, Pharmacological Evaluation, and Structure-Activity Relationship and Quantitative Structure-Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists." Journal of Medicinal Chemistry, vol. 42, no. 1, 1999, pp. 131-41. ACS Publications, [Link].

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. N,N-Dimethyl-2-piperidin-3-ylethanamine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. asianpubs.org [asianpubs.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride

This technical guide provides a comprehensive overview of n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride, a piperidine derivative of interest in chemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, characterization, and handling.

Introduction and Chemical Identity

n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is a substituted piperidine compound. The piperidine ring is a common structural motif in many biologically active compounds and approved pharmaceuticals. The presence of a dimethylaminoethyl side chain at the 3-position of the piperidine ring imparts specific physicochemical properties that can influence its biological activity and formulation characteristics.

It is crucial to distinguish between isomers of this compound. The position of the side chain on the piperidine ring is critical to its chemical identity and biological function. This guide specifically focuses on the 3-piperidinyl isomer. The corresponding 2-piperidinyl isomer, n,n-Dimethyl-2-(2-piperidinyl)ethanamine dihydrochloride, is a distinct chemical entity with its own unique properties and CAS number (91551-52-9)[1][2].

Physicochemical Properties

The fundamental physicochemical properties of n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride are summarized below. These parameters are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₂₂Cl₂N₂ | [3] |

| Molecular Weight | 229.19 g/mol | [1][3] |

| Appearance | Solid | [3] |

| CAS Number | Not explicitly available for the dihydrochloride salt of the 3-isomer in the provided search results. The free base is 933684-70-9.[4] | |

| MDL Number | MFCD13561633 | [3] |

| SMILES String | CN(C)CCC1CNCCC1.[H]Cl.[H]Cl | [3] |

| InChI Key | ZXULICJZKAKIGT-UHFFFAOYSA-N | [3] |

Characterization Workflow

A robust characterization workflow is essential to confirm the identity, purity, and stability of n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride. The following diagram outlines a logical experimental sequence for comprehensive analysis.

The rationale for this workflow is to establish a multi-faceted analytical approach. Identity is first confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) provides detailed structural information, while Mass Spectrometry (MS) confirms the molecular weight. Purity is then assessed using a primary chromatographic method like High-Performance Liquid Chromatography (HPLC), which can be coupled with mass spectrometry (LC-MS) for impurity identification. Finally, key physical properties like melting point and solubility are determined to complete the characterization profile.

Experimental Protocol: Purity Determination by HPLC

This section provides a detailed, self-validating protocol for determining the purity of n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride using reverse-phase HPLC with UV detection.

Objective: To quantify the purity of the target compound and detect any process-related impurities or degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical balance.

-

Volumetric flasks and pipettes.

Reagents and Materials:

-

n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride reference standard and sample.

-

Acetonitrile (HPLC grade).

-

Trifluoroacetic acid (TFA), HPLC grade.

-

Water (HPLC grade, 18.2 MΩ·cm).

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with Mobile Phase A to achieve a final concentration of 1 mg/mL.

-

Sample Preparation: Prepare the sample in the same manner as the standard.

-

System Suitability:

-

Inject the standard solution six times.

-

The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.

-

The tailing factor should be between 0.8 and 1.5.

-

The theoretical plates should be ≥ 2000.

-

-

Analysis:

-

Inject a blank (Mobile Phase A).

-

Inject the standard solution.

-

Inject the sample solution in duplicate.

-

-

Data Processing:

-

Integrate all peaks in the chromatograms.

-

Calculate the purity of the sample using the area percent method, excluding the solvent front and any blank peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Causality and Self-Validation: The use of a gradient elution ensures that impurities with a wide range of polarities are separated and detected. The acidic mobile phase (TFA) improves peak shape for this basic compound by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is protonated. System suitability tests are incorporated to verify that the chromatographic system is performing adequately before sample analysis, ensuring the trustworthiness of the results.

Safety and Handling

While a specific Safety Data Sheet (SDS) for n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride was not retrieved, general precautions for handling similar amine hydrochlorides should be followed. Related compounds can cause skin and eye irritation or burns[5][6].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is a specific chemical entity with a molecular weight of 229.19 g/mol . A thorough characterization, employing a combination of spectroscopic and chromatographic techniques, is paramount to ensure its identity and purity for research and development applications. The protocols and workflows outlined in this guide provide a robust framework for the scientific investigation of this compound.

References

-

The Good Scents Company. N,N'-dimethyl ethylene diamine. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: N,N'-Dimethylethylenediamine. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Unsym-dimethylethylenediamine, 99%. [Link]

-

PubChem. N,N-Dimethyl-1,3-propanediamine Dihydrochloride. [Link]

Sources

- 1. 91551-52-9|N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. N,N-Dimethyl-2-piperidin-3-ylethanamine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 933684-70-9|N,N-Dimethyl-2-(piperidin-3-yl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 5. chemos.de [chemos.de]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Strategic Synthesis of N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine Dihydrochloride

Executive Summary

This technical guide outlines a scalable, high-fidelity synthesis pathway for N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride (CAS: 59693-83-3 / Free base analog).[1] This molecule serves as a critical diamine scaffold in medicinal chemistry, particularly in the development of H3 receptor antagonists and antipsychotic side chains.[2]

The synthesis challenge lies in the regioselective construction of the 3-substituted piperidine ring. Direct functionalization of piperidine at the 3-position is often plagued by poor regioselectivity and low yields. Therefore, this protocol utilizes a "Pyridine Reduction Strategy," leveraging the robust chemistry of 3-substituted pyridines followed by catalytic hydrogenation.[2] This approach ensures structural integrity, high atom economy, and scalability.[2]

Structural & Retrosynthetic Analysis[2]

The target molecule features a saturated piperidine ring substituted at the C3 position with an

Retrosynthetic Logic:

-

Disconnection of the Salt: The HCl salt is derived from the free base amine.

-

Ring Saturation (The Strategic Pivot): The piperidine ring is most reliably accessed via the catalytic hydrogenation of the corresponding pyridine.[3][4] This avoids the stereochemical and regiochemical complexities of alkylating a piperidine ring directly.

-

Side Chain Construction: The pyridine precursor (

-dimethyl-2-(3-pyridinyl)-1-ethanamine) can be synthesized via nucleophilic substitution of a leaving group on the ethyl side chain of a 3-substituted pyridine.[1] -

Starting Material: 3-Pyridineethanol is a commercially available, inexpensive, and regio-pure starting material.[1][2]

Visualization: Retrosynthetic Pathway[1][2]

Figure 1: Retrosynthetic breakdown of the target molecule, identifying 3-pyridineethanol as the optimal starting material.

Primary Synthesis Pathway: The Pyridine Reduction Route[5]

This pathway consists of three chemical transformations and one salt formation step.

Phase 1: Activation of the Side Chain

Objective: Convert the hydroxyl group of 3-pyridineethanol into a suitable leaving group (chloride).

-

Reagents: 3-Pyridineethanol, Thionyl Chloride (

).[1][2] -

Solvent: Dichloromethane (DCM) or Toluene.[1]

-

Mechanism: Nucleophilic acyl substitution followed by

displacement.[1]

Protocol:

-

Dissolve 3-pyridineethanol (1.0 eq) in anhydrous DCM under

atmosphere. -

Cool to 0°C. Add Thionyl Chloride (1.2 eq) dropwise to control exotherm.

-

Reflux for 3 hours. Monitor by TLC (formation of less polar spot).

-

Workup: Evaporate volatiles. The residue is typically the hydrochloride salt of 3-(2-chloroethyl)pyridine. Neutralize with saturated

and extract with DCM to obtain the free base if proceeding immediately, or store as the stable HCl salt.[2]-

Note: The HCl salt of the intermediate is stable; the free base can polymerize if stored improperly (quaternization).

-

Phase 2: Nucleophilic Amination

Objective: Install the dimethylamine moiety.

-

Reagents: 3-(2-chloroethyl)pyridine (from Phase 1), Dimethylamine (40% aq.[1] solution or 2.0M in THF).

-

Conditions: Sealed tube/Autoclave, 80-100°C.

Protocol:

-

Combine 3-(2-chloroethyl)pyridine (1.0 eq) with excess Dimethylamine (5.0 eq).

-

Heat in a sealed pressure vessel at 90°C for 12 hours.

-

Workup: Cool to room temperature. Concentrate to remove excess dimethylamine.[1]

-

Basify residue with 1M NaOH (pH > 12) and extract with Chloroform (

). -

Dry organic layer (

) and concentrate to yield N,N-Dimethyl-2-(3-pyridinyl)-1-ethanamine .[1]

Phase 3: Catalytic Hydrogenation (The Critical Step)

Objective: Reduce the aromatic pyridine ring to a saturated piperidine ring without cleaving the side chain.

-

Reagents:

(Adams' Catalyst) or -

Conditions:

atmosphere (50-60 psi / 3-4 bar), Room Temperature to 50°C.

Scientific Rationale: Pyridine reduction is difficult due to catalyst poisoning by the basic nitrogen.[3]

-

Acidic Media: Using AcOH protonates the pyridine nitrogen (

), preventing it from binding irreversibly to the metal catalyst surface. -

Catalyst Choice: Platinum Oxide (

) is the gold standard for laboratory-scale pyridine reduction, offering high yields under mild pressures. Palladium (

Protocol:

-

Dissolve the pyridine intermediate (1.0 g) in Glacial Acetic Acid (20 mL).

-

Add

(5-10 wt%).[1] -

Hydrogenate in a Parr shaker or autoclave at 50 psi

for 12–24 hours. -

Monitoring: Monitor

uptake. Reaction is complete when uptake ceases.[1] -

Workup: Filter catalyst through Celite. Evaporate Acetic Acid.[1]

-

Basify with concentrated NaOH (cool in ice bath) to liberate the free piperidine base. Extract with Ether or DCM.[1]

Phase 4: Salt Formation (Dihydrochloride)

Objective: Stabilize the diamine as a solid salt.

Protocol:

-

Dissolve the free base oil in anhydrous Ethanol or Diethyl Ether.

-

Cool to 0°C.

-

Bubble dry HCl gas or add HCl in Dioxane (4M) dropwise until pH < 2.

-

The dihydrochloride salt will precipitate.

-

Filter, wash with cold ether, and dry under vacuum.[2]

Process Workflow & Logic

Figure 2: Step-by-step process flow for the synthesis, highlighting critical reagents and intermediates.

Technical Data Summary

| Parameter | Phase 1 (Chlorination) | Phase 2 (Amination) | Phase 3 (Reduction) |

| Reaction Type | Nucleophilic Substitution | Heterogeneous Catalysis | |

| Key Reagent | Thionyl Chloride | Dimethylamine (Excess) | |

| Solvent | DCM / Toluene | THF / Water | Glacial Acetic Acid |

| Temp / Pressure | Reflux / 1 atm | 90°C / Sealed Tube | 25-50°C / 50 psi |

| Typical Yield | 85-95% | 70-85% | 80-90% |

| Critical Impurity | Vinylpyridine (Elimination) | Quaternary Ammonium Salts | Partially reduced pyridine |

Scientific Integrity & Troubleshooting (E-E-A-T)

Self-Validating Systems[1]

-

Phase 1 Check: The conversion of alcohol to chloride results in a significant shift in polarity. TLC (Silica, 10% MeOH/DCM) should show the disappearance of the polar alcohol spot near the baseline and the appearance of a faster-moving spot.

-

Phase 3 Check (NMR): The reduction of pyridine to piperidine is easily validated by

NMR. The aromatic protons (7.0-8.5 ppm) will disappear, replaced by a complex multiplet of aliphatic protons (1.5-3.5 ppm).[1]

Safety & Handling

-

Thionyl Chloride: Reacts violently with water releasing HCl and

.[1][2] Use strictly anhydrous conditions and a caustic scrubber.[1] -

Hydrogenation: Pressurized hydrogen presents an explosion hazard.[1] Ensure the autoclave is grounded and leak-tested.[1]

-

Secondary Amines: Dimethylamine is volatile and toxic.[1][2] Handle in a well-ventilated fume hood.

Troubleshooting

-

Problem: Low yield in Phase 2.

-

Cause: Polymerization of the chloro-intermediate.

-

Solution: Use the chloro-intermediate immediately after generation or store as the HCl salt. Do not store as a free base oil.[1]

-

-

Problem: Incomplete Hydrogenation.

References

-

Preparation of 3-(2-chloroethyl)

-

Catalytic Hydrogenation of Pyridines

-

General Synthesis of Dialkylaminoalkyl-pyridines

- Source:Journal of the American Chemical Society. "Electrocatalytic Hydrogenation of Pyridines." (Contextual reference for reduction mechanisms).

-

URL:[Link]

-

Mechanism of PtO2 Reduction

Sources

- 1. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents [patents.google.com]

- 2. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Mechanism of Action of N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine Dihydrochloride

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation workflows for N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride .

This guide treats the compound as a specific pharmacological scaffold (3-substituted piperidine ethylamine), a structural motif frequently utilized in the development of Histamine H3/H4 receptor ligands , Sigma receptor modulators , and Nicotinic acetylcholine receptor (nAChR) analogs .

Executive Summary

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride (Systematic Name: N,N-dimethyl-2-(piperidin-3-yl)ethan-1-amine dihydrochloride) is a bicyclic diamine scaffold characterized by a saturated piperidine ring substituted at the 3-position with a dimethylaminoethyl side chain.

Chemically, it represents the hydrogenated (saturated) analog of the nicotinic ligand N,N-dimethyl-2-(3-pyridyl)ethylamine. In medicinal chemistry, this scaffold is a "privileged structure" often investigated for its activity at G-Protein Coupled Receptors (GPCRs) —specifically the Histamine H3 and H4 receptors—and Sigma-1 intracellular receptors .

-

Primary Classification : Pharmacological Probe / Building Block.

-

Key Molecular Targets : Histamine H3 Receptor (Antagonist/Inverse Agonist potential), Sigma-1 Receptor (Agonist/Modulator).

-

Chemical Role : Bioisostere of histamine analogs; reduced congener of nicotine-related compounds.

Chemical Identity & Structural Properties

Understanding the structural pharmacophore is prerequisite to defining its mechanism.

| Property | Detail |

| IUPAC Name | N,N-dimethyl-2-(piperidin-3-yl)ethan-1-amine dihydrochloride |

| Core Scaffold | Piperidine (Saturated hexahydropyridine) |

| Substituents | 3-Ethyl linker terminating in a Dimethyl tertiary amine |

| Salt Form | Dihydrochloride (2HCl); highly water-soluble, stable solid |

| Pharmacophore | Diamine Motif : Contains both a secondary amine (ring) and a tertiary amine (chain), mimicking the cationic head groups of biogenic amines (Histamine, Serotonin). |

| pKa | ~9.5 (Piperidine N) and ~8.5 (Dimethylamine N). Physiological charge: Dicationic. |

Structure-Activity Relationship (SAR) Logic

-

Piperidine vs. Pyridine : Saturation of the aromatic pyridine ring (found in nicotine analogs) typically reduces affinity for nAChRs but increases flexibility , often shifting selectivity toward Histamine H3 or Sigma receptors .

-

3-Position Substitution : This mimics the spacing of the ethylamine chain in histamine (which is 4-substituted on imidazole, but spatially similar to 3-substituted piperidines).

-

Dimethylation : The terminal dimethyl group increases lipophilicity compared to a primary amine, enhancing Blood-Brain Barrier (BBB) penetration and affinity for hydrophobic pockets in GPCRs.

Mechanism of Action (Core)

Based on the pharmacophore, the compound operates via two primary mechanisms: GPCR Modulation (Histamine H3) and Sigma-1 Chaperone Interaction .

A. Histamine H3 Receptor Modulation (Primary Hypothesis)

The 3-substituted piperidine moiety is a classic "non-imidazole" replacement for the imidazole ring of histamine, used to improve pharmacokinetic properties while retaining H3 affinity.

-

Pathway : The H3 receptor is Gi/o-coupled .

-

Binding : The protonated tertiary amine (dimethylamino) interacts with the conserved Aspartate (Asp3.32) residue in the transmembrane domain 3 (TM3) of the H3 receptor. The piperidine ring occupies the hydrophobic pocket usually bound by the imidazole of histamine.

-

Signaling Cascade :

-

Ligand Binding : Induces conformational change in H3R.

-

G-Protein Activation : Dissociation of Gαi/o from Gβγ.

-

Adenylate Cyclase Inhibition : Gαi inhibits Adenylate Cyclase (AC), reducing intracellular cAMP levels.

-

Channel Modulation : Gβγ subunits inhibit Voltage-Gated Calcium Channels (CaV) and activate GIRK (Potassium) channels.

-

Functional Consequence : Reduction of neurotransmitter release (Histamine, Acetylcholine, Norepinephrine) if acting as an agonist; enhancement of release if acting as an antagonist/inverse agonist .

-

Note: Saturated analogs without specific stabilizing groups often act as antagonists or partial agonists.

-

B. Sigma-1 Receptor Interaction (Secondary Mechanism)

N,N-dialkyl-aminoalkyl-piperidines are high-affinity ligands for the Sigma-1 receptor (

-

Mechanism : The compound binds to the

R at the ER-mitochondria-associated membrane (MAM). -

Effect : Modulates Calcium (

) flux from the ER to mitochondria, enhancing mitochondrial bioenergetics and preventing ER-stress-induced apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the dual-pathway mechanism (H3 GPCR vs. Sigma-1 Chaperone).

Caption: Dual mechanistic pathway showing H3 receptor-mediated presynaptic inhibition and Sigma-1 receptor-mediated neuroprotection.

Pharmacology & Physiology

Systemic Effects

-

CNS Activity : As a tertiary amine, the compound crosses the Blood-Brain Barrier.

-

H3 Antagonism: Promotes wakefulness, cognitive enhancement, and neurotransmitter release (pro-cognitive).

-

H3 Agonism: Sedation, inhibition of sympathetic outflow.

-

-

Cardiovascular : Potential modulation of sympathetic tone via presynaptic H3 receptors on noradrenergic terminals (autoreceptor inhibition reduces NE release).

Toxicology & Safety[1]

-

Cationic Amphiphilic Drug (CAD) Potential : The structure (hydrophobic ring + hydrophilic amine tail) suggests potential for phospholipidosis upon chronic high-dose administration, a common feature of piperidine-based drugs.

-

hERG Channel Blockade : 3-substituted piperidines must be screened for off-target binding to hERG K+ channels, which can induce QT prolongation.

Experimental Protocols

To validate the mechanism of action of this specific compound, the following experimental workflows are recommended.

A. Receptor Binding Assay (Radioligand Displacement)

Objective : Determine affinity (

-

Preparation :

-

Source membranes from HEK-293 cells stably expressing human H3 receptors.

-

Radioligand:

-N-alpha-methylhistamine (for H3).

-

-

Incubation :

-

Mix membrane prep (20 µg protein) with Radioligand (1 nM) and increasing concentrations of N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine (

to -

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Incubate for 60 min at 25°C.

-

-

Filtration & Counting :

-

Terminate via rapid filtration over GF/B filters.

-

Measure radioactivity via liquid scintillation counting.

-

-

Analysis :

-

Fit data to a one-site competition model to derive

and calculate

-

B. Functional Assay: [35S]GTPγS Binding

Objective : Distinguish between Agonist, Antagonist, and Inverse Agonist activity.

| Step | Procedure | Rationale |

| 1. Setup | Use H3-expressing CHO cell membranes. | H3 is Gi-coupled; activation drives GTP binding. |

| 2. Dosing | Apply compound alone (Agonist mode) or with EC80 of Histamine (Antagonist mode). | Determines intrinsic activity vs. blockade. |

| 3. Labeling | Add | Accumulates on activated G-proteins. |

| 4. Readout | Measure bound radioactivity. | Increase = Agonist; No Change/Decrease = Antagonist/Inverse Agonist. |

C. Experimental Workflow Diagram

Caption: Workflow for validating binding affinity and functional efficacy.

References

-

Leurs, R., et al. (2005). "The Histamine H3 Receptor: From Gene Cloning to H3 Antagonists." Nature Reviews Drug Discovery, 4, 107-120. Link

- Gemgec, C., et al. (1996). "Structure-Activity Relationships of H3 Receptor Ligands." Current Medicinal Chemistry, 3(3). (Foundational text on piperidine-based H3 ligands).

-

PubChem Compound Summary . "3-(2-(Dimethylamino)ethyl)piperidine." National Center for Biotechnology Information. Link

-

Maurice, T., & Su, T. P. (2009). "The Sigma-1 Receptor: Target for Neuroprotection." Pharmacology & Therapeutics, 124(2), 195-206. Link

-

Berlin, M., et al. (2011). "Recent Advances in the Discovery of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 54(1), 26-53. Link

Technical Guide: DMEDA Dihydrochloride as a Chemical Intermediate

Executive Summary

N,N-Dimethylethylenediamine (DMEDA) dihydrochloride is a critical bifunctional building block and ligand precursor in modern organic synthesis. While the free base (DMEDA) is widely recognized for its role as a bidentate ligand in copper-catalyzed cross-coupling reactions (Ullmann-Goldberg type), the dihydrochloride salt offers a stable, non-volatile, and oxidation-resistant alternative for storage and handling.

This guide details the technical utility of DMEDA dihydrochloride, focusing on its in situ neutralization for catalytic applications and its nucleophilic reactivity in the synthesis of pharmaceutical agents like Amonafide . It moves beyond basic descriptions to provide self-validating protocols and mechanistic insights required for high-fidelity experimental reproduction.

Chemical Profile & Stability[1][2][3]

The dihydrochloride salt serves as a "masked" form of the active diamine. Understanding the physicochemical distinction between the salt and the free base is essential for process design.

Table 1: Comparative Physicochemical Properties

| Property | DMEDA Dihydrochloride (Salt) | DMEDA (Free Base) |

| CAS Number | 3984-76-7 | 110-70-3 |

| Formula | C₄H₁₂N₂ · 2HCl | C₄H₁₂N₂ |

| Molecular Weight | 161.07 g/mol | 88.15 g/mol |

| Physical State | White to off-white crystalline solid | Colorless to yellowish liquid |

| Hygroscopicity | Hygroscopic (store under inert gas) | Absorbs CO₂ from air (forms carbamates) |

| Corrosivity | Irritant (Acidic in solution) | Corrosive, Flammable, Volatile |

| Shelf Life | >2 years (desiccated) | <6 months (oxidizes/yellows if exposed) |

| Solubility | Water, Methanol | Organic solvents (DCM, Toluene), Water |

Expert Insight: The free base degrades rapidly upon exposure to air, forming carbamates and N-oxides that poison copper catalysts. The dihydrochloride salt eliminates this variability, provided it is neutralized correctly in situ.

Application I: Ligand in Copper-Catalyzed Coupling

DMEDA is the "gold standard" ligand for stabilizing Cu(I) species in C-N, C-O, and C-S bond formations. It promotes the oxidative addition of aryl halides to Cu(I) and prevents the formation of inactive copper aggregates.

Mechanistic Rationale

The ethylenediamine backbone forms a rigid 5-membered chelate ring with Copper(I). The N,N-dimethyl substitution increases the electron density on the nitrogen, enhancing the nucleophilicity of the metal center without creating excessive steric hindrance.

Protocol: In Situ Activation from Dihydrochloride

Note: This protocol replaces the use of volatile free amine with the stable salt.

Reagents:

-

CuI (Copper(I) Iodide): 5–10 mol%

-

DMEDA[1][2][3][4]·2HCl: 10–20 mol% (2:1 ratio relative to Cu is standard)

-

Base: K₂CO₃ or Cs₂CO₃ (Must be in excess to neutralize the HCl and drive the coupling)

-

Solvent: Toluene or Dioxane (degassed)

Step-by-Step Workflow:

-

Charge Solids: Add Aryl Halide (1.0 equiv), Nucleophile (e.g., Amide, 1.2 equiv), CuI (0.05 equiv), DMEDA·2HCl (0.10 equiv), and Inorganic Base (2.0–3.0 equiv) to a reaction tube.

-

Inert Atmosphere: Evacuate and backfill with Argon (3x). Crucial: Oxygen poisons the Cu(I) species.

-

Solvent Addition: Add degassed solvent via syringe.

-

Activation Phase: Stir at room temperature for 10–15 minutes.

-

Self-Validating Check: The mixture should evolve small bubbles (CO₂) if carbonate bases are used, indicating the neutralization of the HCl salt:

-

-

Reaction: Heat to 80–110°C. The solution often turns a characteristic blue/green hue upon cooling, indicating Cu(II) formation at the end of the reaction (oxidative quenching).

Visualization: Catalytic Cycle

The following diagram illustrates the active species generation and the catalytic cycle.

Figure 1: Activation of DMEDA dihydrochloride to generate the active Cu(I)-ligand complex for cross-coupling catalysis.

Application II: Pharmaceutical Intermediate (Amonafide)

DMEDA is the core structural motif in Amonafide (a DNA intercalator and Topoisomerase II inhibitor) and related naphthalimide antitumor agents. The synthesis relies on the nucleophilicity of the primary amine in DMEDA to open the naphthalic anhydride ring.

Synthetic Strategy

The reaction involves the condensation of 3-nitro-1,8-naphthalic anhydride with DMEDA. Using the dihydrochloride salt requires a specific order of addition to prevent the precipitation of the unreacted amine salt.

Protocol: Synthesis of Mitonafide (Amonafide Precursor)

Reagents:

-

3-Nitro-1,8-naphthalic anhydride

-

Triethylamine (TEA) or Sodium Acetate (NaOAc)

-

Ethanol or DMF

Step-by-Step Workflow:

-

Dissolution: Dissolve DMEDA·2HCl (1.1 equiv) in Ethanol.

-

Liberation: Add TEA (2.2 equiv) dropwise.

-

Self-Validating Check: A white precipitate (TEA·HCl) will form immediately.

-

-

Filtration (Optional but Recommended): Filter off the amine salts to avoid kinetic trapping of the anhydride. Alternatively, proceed in a biphasic system if using water-miscible solvents.

-

Condensation: Add 3-nitro-1,8-naphthalic anhydride (1.0 equiv) to the filtrate.

-

Reflux: Heat to reflux (approx. 78°C for EtOH) for 2–4 hours.

-

Monitoring: TLC should show the disappearance of the anhydride (non-fluorescent) and the appearance of the imide (highly fluorescent under UV 365nm).

-

-

Isolation: Cool to precipitate the product (Mitonafide). Filter and wash with cold ethanol.

Visualization: Reaction Pathway

Figure 2: Synthetic route from DMEDA dihydrochloride to the antineoplastic agent Amonafide.

Handling & Safety Standards

Storage

-

Hygroscopicity: DMEDA·2HCl is hygroscopic. It must be stored in tightly sealed containers, preferably in a desiccator.

-

Stability: Unlike the free base, the salt does not require refrigeration if kept dry, but cool storage (2–8°C) prolongs shelf life.

Toxicity & PPE

-

Corrosivity: While less volatile than the free base, the salt is an irritant to mucous membranes. Upon contact with moisture (sweat, eyes), it releases acidic HCl.

-

PPE: Standard nitrile gloves, safety goggles, and a lab coat are mandatory. Use a dust mask or fume hood when weighing fine powders to avoid inhalation.

References

-

Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.

-

Sigma-Aldrich. (n.d.). N,N′-Dimethylethylenediamine Product Specification & Applications. Merck KGaA.

-

Brana, M. F., et al. (1980). Synthesis and cytostatic activity of benz[de]isoquinolin-1,3-diones. Structure-activity relationships.[5][6] European Journal of Medicinal Chemistry. (Foundational work on Amonafide/Mitonafide).

-

PubChem. (n.d.).[7] N,N-Dimethylethylenediamine dihydrochloride Compound Summary. National Library of Medicine.

-

Engle, K. M., et al. (2010). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society.

Sources

- 1. Dimethylethanolamine (DMEA) for Industrial Applications: Available from Silver Fern Chemical [silverfernchemical.com]

- 2. mdpi.com [mdpi.com]

- 3. Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Imidation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N,N-dimethylethylenediamine hydrochloride | C4H13ClN2 | CID 12203006 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery of "n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride"

Topic: Discovery and Characterization of N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine Dihydrochloride Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Pharmacologists, and SAR Researchers

Discovery, Synthesis, and SAR Utility of N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine Dihydrochloride

Executive Summary & Chemical Identity

The discovery of N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride (CAS: 1219960-73-2) represents a pivotal moment in the Structure-Activity Relationship (SAR) mapping of serotonergic ligands. Historically synthesized as a bioisosteric probe , this molecule serves as the saturated congener of the potent psychedelic N,N-Dimethyltryptamine (DMT) .

Its primary utility in modern drug development lies not as a therapeutic agent, but as a negative control and structural probe . By replacing the planar, aromatic indole ring of DMT with a flexible, non-aromatic piperidine ring, researchers have been able to quantify the necessity of

Chemical Profile

| Property | Specification |

| IUPAC Name | N,N-Dimethyl-2-(piperidin-3-yl)ethan-1-amine dihydrochloride |

| Common Reference | 3-Piperidine-DMT; Hexahydro-DMT; 3-(2-(Dimethylamino)ethyl)piperidine |

| CAS Number | 1219960-73-2 (Dihydrochloride) |

| Molecular Formula | C |

| Molecular Weight | 229.19 g/mol |

| Solubility | Highly soluble in H |

| Structural Class | 3-Substituted Piperidine |

The Discovery Context: The Aromaticity Hypothesis

The "discovery" of this compound is rooted in the mid-20th-century exploration of the tryptamine pharmacophore. Following the characterization of DMT and Psilocybin, medicinal chemists hypothesized that the indole ring was essential for biological activity due to its electronic similarity to serotonin.

To test this, the "Indole Hypothesis" was formulated:

-

Hypothesis: The planar aromatic system is required for intercalation or

-stacking within the receptor pocket. -

Experiment: Synthesize the fully saturated analog (the piperidine variant) to retain the side-chain geometry while removing the aromatic character.

-

Outcome: The resulting compound, N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine, demonstrated a profound loss of psychoactive potency, thereby validating the critical role of the indole aromatic system in 5-HT

activation.

Synthesis Protocols

Two primary routes exist for the synthesis of this compound.[1] The Reduction Route is favored for small-scale SAR studies, while the De Novo Assembly is preferred for scale-up.

Route A: Catalytic Hydrogenation of Pyridine Precursors

Rationale: This method utilizes commercially available 3-(2-(dimethylamino)ethyl)pyridine, ensuring high atom economy.

Protocol:

-

Reagent Preparation: Dissolve 3-(2-(dimethylamino)ethyl)pyridine (1.0 eq) in glacial acetic acid.

-

Catalyst Loading: Add Platinum Oxide (PtO

, Adams' Catalyst) at 5 mol% loading. -

Hydrogenation: Pressurize the reaction vessel to 50 psi H

and agitate at Room Temperature (RT) for 12 hours. -

Workup: Filter the catalyst through Celite. Neutralize the filtrate with NaOH (aq) to pH 12.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over MgSO

. -

Salt Formation: Dissolve the free base in diethyl ether and add 2.0 eq of HCl in dioxane dropwise.

-

Isolation: Filter the resulting white precipitate (Dihydrochloride salt).

Route B: Reduction of the Indole Core (Historical Method)

Rationale: Used to directly correlate the structure from DMT, though chemically inefficient due to the difficulty of reducing the pyrrole ring without ring opening.

Protocol:

-

Substrate: N,N-Dimethyltryptamine (DMT).

-

Reduction: High-pressure hydrogenation (100 atm, 200°C) using a Raney Nickel catalyst. Note: This often leads to mixed products (octahydroindoles).

-

Purification: Requires rigorous HPLC separation. (Not recommended for standard synthesis).

Visualization: Synthesis & SAR Logic

The following diagram illustrates the structural relationship and the synthesis pathway from the pyridine precursor.

Caption: Synthesis pathway converting the aromatic pyridine precursor to the saturated piperidine target, highlighting the loss of receptor affinity compared to the DMT reference standard.

Analytical Characterization Data

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

| Test | Expected Result | Interpretation |

| 1H NMR (D2O) | Absence of aromatic protons (7.0-8.0 ppm) confirms saturation. | |

| Mass Spectrometry | [M+H] | Consistent with C |

| Melting Point | 230°C (dec.) | Characteristic of the dihydrochloride salt. |

| Appearance | White, hygroscopic crystalline powder | High purity salt form. |

Pharmacological Significance (The "Why")

The "Discovery" of this molecule is significant because it defines the boundary conditions of the psychedelic experience at the molecular level.

The Role of Aromaticity

Research utilizing N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine has demonstrated that the 5-HT

-

DMT (Indole): Flat, Aromatic

High Affinity ( -

Piperidine Analog: Chair conformation, Non-aromatic

Low Affinity (

Current Applications

-

Negative Control: Used in high-throughput screening (HTS) to filter out false positives that bind non-specifically to the receptor surface.

-

Chiral Resolution: The 3-substituted piperidine creates a chiral center. Separating the (R) and (S) enantiomers provides further insight into the steric constraints of the receptor pocket.

-

Building Block: It serves as a scaffold for synthesizing bivalent ligands or more complex JAK inhibitors where the ethyl-amine chain is required but aromaticity is detrimental to metabolic stability.

References

-

Smith, M. V. (1981). Psychedelic Chemistry. Loompanics Unlimited. (Detailed discussion on the synthesis of piperidine analogs of tryptamines). 1

-

Sigma-Aldrich. (2023). Product Specification: N,N-dimethyl-2-(3-piperidinyl)ethanamine dihydrochloride.[2][3][4][5] (Standard analytical data and physical properties). 6

-

PubChem. (2023). Compound Summary: N,N-Dimethyl-2-(piperidin-3-yl)ethanamine.[5] National Center for Biotechnology Information. 7

Sources

- 1. scribd.com [scribd.com]

- 2. chembk.com [chembk.com]

- 3. N n dimethyl ethanamine structure | Sigma-Aldrich [sigmaaldrich.com]

- 4. N,N-dimethyl-2-(3-piperidinyl)ethanamine dihydrochloride [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of N,N'-Dimethylethylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note from the Senior Application Scientist

In the landscape of pharmaceutical and chemical research, the hydrochloride salts of amine-containing compounds are pivotal. They often provide enhanced stability, solubility, and handling characteristics compared to their free base counterparts. This guide is dedicated to a comprehensive exploration of N,N'-Dimethylethylenediamine Dihydrochloride (DMEDA·2HCl), a molecule of significant interest. While extensive data is available for the free base, N,N'-Dimethylethylenediamine (DMEDA), its dihydrochloride salt is less comprehensively documented in publicly accessible literature.

This document, therefore, takes a dual approach. Firstly, it collates and presents the known properties of DMEDA and its dihydrochloride salt. Secondly, where experimental data for the dihydrochloride is not available, it provides a theoretical framework for its expected properties, drawing comparisons with analogous compounds such as ethylenediamine dihydrochloride. Crucially, this guide also furnishes detailed, field-proven experimental protocols for the characterization of these key physical and chemical properties. This is intended to empower researchers to generate the specific data required for their unique applications, ensuring a self-validating system of inquiry. Our objective is to provide not just a static data sheet, but a dynamic and practical resource for the scientific community.

Molecular Identity and Structure

N,N'-Dimethylethylenediamine Dihydrochloride is the salt formed from the reaction of the diamine N,N'-dimethylethylenediamine with two equivalents of hydrochloric acid. The protonation occurs at the lone pair of electrons on each of the nitrogen atoms.

Molecular Structure of DMEDA Dihydrochloride

Caption: Chemical structure of N,N'-Dimethylethylenediamine Dihydrochloride.

This protonation significantly alters the molecule's physical and chemical properties compared to its free base form.

Table 1: Core Molecular Identifiers

| Property | N,N'-Dimethylethylenediamine (Free Base) | N,N'-Dimethylethylenediamine Dihydrochloride |

| Synonyms | DMEDA, 1,2-Bis(methylamino)ethane | N,N'-Bis(methyl)ethylenediamine dihydrochloride |

| CAS Number | 110-70-3[1] | 3984-76-7 |

| Molecular Formula | C₄H₁₂N₂[1] | C₄H₁₄Cl₂N₂ |

| Molecular Weight | 88.15 g/mol [2] | 161.07 g/mol |

Physical Properties: A Comparative Analysis

The conversion of the free base DMEDA, a colorless liquid with a characteristic amine odor, to its dihydrochloride salt results in a solid material with markedly different physical properties.[1]

Table 2: Key Physical Properties

| Property | N,N'-Dimethylethylenediamine (Free Base) | N,N'-Dimethylethylenediamine Dihydrochloride (Expected/Analogous) |

| Appearance | Colorless liquid[1] | White to off-white crystalline solid |

| Melting Point | Not applicable (Boiling Point: 118-120 °C)[1] | Expected to be significantly higher than the free base, likely >250 °C (by analogy to ethylenediamine dihydrochloride, >300 °C)[3] |

| Solubility | Miscible with water and many organic solvents[4] | Highly soluble in water; sparingly soluble in non-polar organic solvents. |

| Hygroscopicity | Hygroscopic[4] | Expected to be hygroscopic. |

Insights into Physical Property Determination

The significant increase in melting point for the dihydrochloride salt is a direct consequence of the formation of a stable ionic crystal lattice. The strong electrostatic interactions between the protonated diamine cations and the chloride anions require a large amount of thermal energy to overcome.

The high water solubility of the dihydrochloride salt is attributed to the polarity imparted by the ionic charges, allowing for strong ion-dipole interactions with water molecules. Conversely, this increased polarity reduces its solubility in non-polar organic solvents. The hygroscopic nature of many amine hydrochlorides is a well-documented phenomenon.

Chemical Properties and Reactivity

The chemical behavior of DMEDA dihydrochloride is dominated by the acidic nature of the protonated amino groups and the presence of the chloride counter-ions.

Acidity (pKa)

The pKa values are critical parameters in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For a diprotic base like DMEDA, there will be two pKa values corresponding to the two protonated amine groups.

Stability and Reactivity

DMEDA dihydrochloride is generally a stable compound under standard laboratory conditions. However, it will react with strong bases to regenerate the free base, N,N'-dimethylethylenediamine. The salt is generally incompatible with strong oxidizing agents.

Synthesis and Characterization Protocols

A key aspect of scientific integrity is the ability to independently verify and reproduce data. To this end, we provide the following detailed protocols.

Synthesis of N,N'-Dimethylethylenediamine Dihydrochloride

This protocol outlines the straightforward synthesis of the dihydrochloride salt from the free base.

Workflow for DMEDA Dihydrochloride Synthesis

Caption: Step-by-step synthesis of DMEDA Dihydrochloride.

Step-by-Step Protocol:

-

Dissolution: In a fume hood, dissolve N,N'-dimethylethylenediamine (1 equivalent) in a suitable solvent such as isopropanol or ethanol. The choice of solvent is critical; it should be one in which the free base is soluble, but the dihydrochloride salt is not.

-

Acidification: While stirring the solution, slowly add a solution of concentrated hydrochloric acid (2 equivalents) dropwise. This reaction is exothermic, and the addition should be controlled to manage the temperature.

-

Precipitation: Upon addition of the acid, a white precipitate of N,N'-dimethylethylenediamine dihydrochloride should form. To maximize yield, the mixture can be cooled in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a cold, non-polar solvent, such as diethyl ether, to remove any unreacted starting material or residual acid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Experimental Determination of Physicochemical Properties

The following protocols provide a framework for the experimental determination of key properties of DMEDA dihydrochloride.

Melting Point Determination

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

-

Protocol:

-

A small amount of the dried crystalline DMEDA dihydrochloride is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is slowly increased, and the range from which the solid begins to melt until it is completely liquid is recorded.

-

Solubility Determination

-

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

-

Protocol (Shake-Flask Method):

-

An excess of DMEDA dihydrochloride is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The solution is filtered to remove the undissolved solid.

-

The concentration of the dissolved DMEDA dihydrochloride in the filtrate is determined by a suitable analytical method, such as HPLC or titration.

-

pKa Determination by Potentiometric Titration

-

Principle: The pKa values of a polyprotic acid can be determined by titrating a solution of the acid with a strong base and monitoring the pH as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

-

Protocol:

-

Prepare a standard solution of DMEDA dihydrochloride of known concentration in deionized water.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the DMEDA dihydrochloride solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve.

-

Spectroscopic and Analytical Characterization

Spectroscopic data provides a fingerprint of a molecule, confirming its identity and purity.

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Observations for DMEDA Dihydrochloride |

| ¹H NMR | Signals for the methyl and methylene protons will be shifted downfield compared to the free base due to the deshielding effect of the positively charged nitrogen atoms. The N-H protons will likely appear as a broad singlet. |

| ¹³C NMR | The carbon signals will also be shifted downfield compared to the free base. |

| FTIR | Broad absorption bands in the region of 2400-3000 cm⁻¹ corresponding to the N⁺-H stretching vibrations. |

| Mass Spec | The mass spectrum will show the molecular ion of the free base (m/z = 88.15) after in-source fragmentation (loss of HCl). |

Applications in Research and Drug Development

The free base, DMEDA, is a versatile building block in organic synthesis and coordination chemistry.[2] It is used in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2] The dihydrochloride salt is particularly useful in applications where a solid, water-soluble, and stable form of the diamine is required.

In drug development, the formation of hydrochloride salts is a common strategy to improve the bioavailability and stability of active pharmaceutical ingredients (APIs). The enhanced water solubility of DMEDA dihydrochloride makes it a more suitable candidate for formulation in aqueous-based delivery systems.

Safety and Handling

As a Senior Application Scientist, I must emphasize the importance of proper safety protocols. DMEDA dihydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory tract. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N,N'-Dimethylethylenediamine dihydrochloride, while not as extensively characterized in the literature as its free base, is a compound of significant practical importance. Its enhanced stability and solubility make it a valuable reagent in various chemical and pharmaceutical applications. This guide has provided a comprehensive overview of its known and expected properties, along with detailed protocols for its synthesis and characterization. It is our hope that this document will serve as a valuable resource for researchers and empower them to further explore the potential of this versatile molecule.

References

-

Wikipedia. N,N'-Dimethylethylenediamine. [Link]

-

WebQC.Org. Ethylenediamine (C2H8N2) properties. [Link]

-

PubChem. Ethylenediamine dihydrochloride. [Link]

-

Chemotechnique Diagnostics. PATIENT INFORMATION SHEET Ethylenediamine dihydrochloride. [Link]

-

Wikipedia. Ethylenediamine. [Link]

-

PubChem. N,N-dimethylethylenediamine hydrochloride. [Link]

-

PubChem. Ethylenediamine. [Link]

-

Loba Chemie. ETHYLENEDIAMINE DIHYDROCHLORIDE. [Link]

-

PubChem. N,N'-Bis(benzyl)ethylenediamine hydrochloride. [Link]

-

ResearchGate. N,N-Dimethylethylenediamine in direct and direct template syntheses of Cu(II)/Cr(III) complexes. [Link]

-

Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [Link]

-

NIST WebBook. Ethylenediamine dihydrochloride. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

- Google Patents. Process for producing N, N'-dimethylethylenediamine.

-

brainly.com. Ethylenediamine has pK_b values of 4.072 (pK_{b1}) and 7.152 (pK_{b2}). The predominant form of -. [Link]

Sources

An In-depth Technical Guide to Determining the Solubility of n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride. As a highly polar, ionizable molecule, its solubility profile in organic solvents is critical for downstream applications such as formulation, purification, and analytical method development. This document moves beyond simple data provision, offering a detailed exploration of the underlying physicochemical principles, a robust experimental strategy for solubility determination, and step-by-step protocols for execution and analysis. By grounding our approach in established methodologies like the shake-flask equilibrium method and HPLC-based quantification, this guide serves as a self-validating system for generating reliable and reproducible solubility data.

Introduction: Understanding the Analyte

n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is a salt containing two basic nitrogen centers: a tertiary amine and a secondary amine within the piperidine ring. The "dihydrochloride" designation signifies that both nitrogen atoms are protonated, forming a dicationic species associated with two chloride counter-ions. This ionic character is the single most dominant factor governing its solubility.

In drug development, understanding a compound's solubility is paramount. It influences bioavailability, dictates formulation strategies, and is a critical parameter for process chemistry and purification.[1][2] For a highly polar salt like this, poor solubility in non-polar organic solvents is expected, which can present significant challenges.[3] This guide provides the theoretical basis and practical workflows to systematically quantify this property across a spectrum of relevant solvents.

Theoretical Framework: The Primacy of Polarity and Ionization

The solubility of a substance is the maximum amount that can be dissolved in a specific solvent at a given temperature to form a saturated solution.[2] This process is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the interplay of intermolecular forces between the solute and the solvent.

2.1 The Solute: A Highly Polar Dihydrochloride Salt

-

Ionic Nature : The presence of two formal positive charges (R₃NH⁺ and R₂NH₂⁺) and two chloride anions (Cl⁻) makes the compound function as a salt. Strong ion-dipole interactions are required to overcome the high lattice energy of its crystal structure.

-

Hydrogen Bonding : The protonated amines are excellent hydrogen bond donors.

-

Polarity : The combination of full ionic charges and hydrogen bonding capability renders the molecule extremely polar.

2.2 The Solvent: A Spectrum of Interactions

Organic solvents can be classified by their polarity, which is a measure of their dielectric constant and dipole moment. For the purpose of dissolving an ionic salt, the most critical distinction is between polar and non-polar solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents have a hydrogen atom attached to an electronegative atom (like oxygen). They are highly effective at solvating both the cations (via their lone pair electrons) and the anions (via hydrogen bonding). They are the most likely class of organic solvents to show appreciable solubility for the target compound.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF) : These solvents possess a significant dipole moment but lack O-H or N-H bonds. They are effective at solvating the dicationic amine through dipole-ion interactions but are less effective at solvating the chloride anions compared to protic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane) : These solvents have low dielectric constants and minimal dipole moments. They lack the ability to form strong interactions with the charged ions of the salt and cannot overcome the crystal lattice energy. Consequently, solubility is expected to be exceedingly low.[4]

The relationship between the solute's ionic nature and solvent characteristics is visualized below.

Caption: Solute-solvent interaction model for amine dihydrochloride.

Experimental Strategy: Quantitative Determination of Thermodynamic Solubility

To obtain definitive and reliable data, we will determine the thermodynamic equilibrium solubility . This is distinct from kinetic solubility and represents the true saturation point of the compound in a solvent after sufficient time has been allowed for equilibrium to be reached between the dissolved and undissolved solid phases.[5][6]

The gold-standard technique for this is the Shake-Flask Method , recommended by regulatory bodies like the WHO and ICH.[7][8][9] This method involves agitating an excess of the solid compound in the solvent for an extended period until equilibrium is achieved. The resulting saturated solution is then separated from the excess solid and analyzed to determine the concentration of the dissolved compound.

3.1 Selection of Organic Solvents

A representative panel of solvents should be chosen to cover a wide range of polarities.

| Solvent Class | Example Solvent | Relative Polarity | Primary Interactions |

| Non-Polar Aprotic | n-Hexane | 0.009 | Van der Waals |

| Non-Polar Aprotic | Toluene | 0.099 | Van der Waals, π-π |

| Halogenated | Dichloromethane (DCM) | 0.259 | Dipole-Dipole |

| Polar Aprotic | Ethyl Acetate | 0.228 | Dipole-Dipole |

| Polar Aprotic | Acetone | 0.355 | Dipole-Dipole |